![molecular formula C20H27NO4 B1450879 Hexyl 7-(Diethylamino)coumarin-3-carboxylate CAS No. 851963-03-6](/img/structure/B1450879.png)
Hexyl 7-(Diethylamino)coumarin-3-carboxylate
Overview
Description
Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is particularly noted for its fluorescent properties, making it valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 7-(Diethylamino)coumarin-3-carboxylate typically involves the esterification of 7-(Diethylamino)coumarin-3-carboxylic acid with hexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include:
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
Temperature: Room temperature to 40°C
Catalyst: 4-Dimethylaminopyridine (DMAP) as a catalyst to enhance the reaction rate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Hexyl 7-(Diethylamino)coumarin-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydrocoumarins.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of coumarin-3,4-quinone derivatives.
Reduction: Formation of dihydrocoumarin derivatives.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
Fluorescent Dye Applications
Hexyl 7-(Diethylamino)coumarin-3-carboxylate is primarily utilized as a fluorescent dye due to its strong light absorption and emission characteristics. These properties make it valuable in:
- Biochemical Assays : It serves as a marker in various biological assays, facilitating the study of cellular processes by enabling visualization through fluorescence microscopy.
- Fluorescence Resonance Energy Transfer (FRET) : This technique is used to study interactions between biomolecules, providing insights into cellular dynamics and molecular interactions .
Biological Applications
Research indicates that this compound possesses biological activity, including:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential use in developing antimicrobial agents .
- Anticancer Activity : Preliminary studies indicate that it may inhibit cell proliferation in cancer cell lines, such as colon adenocarcinoma and breast carcinoma cells. Specific analogs have demonstrated significant inhibition rates at certain concentrations .
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with biological molecules:
- Protein Binding : The compound may interact with proteins or nucleic acids, which can elucidate its potential therapeutic roles or mechanisms of action.
- Mechanistic Insights : Techniques like fluorescence spectroscopy are employed to understand how this compound alters enzyme activity or cellular functions .
Case Studies
- Antibrowning Agent in Food Preservation :
-
Cancer Research :
- Research involving various coumarin derivatives indicated that specific alkyl substitutions could significantly enhance anticancer activity. This compound was part of a study that evaluated cell proliferation inhibition across different cancer cell lines, showing promising results in reducing growth rates at specific concentrations .
Mechanism of Action
The mechanism of action of Hexyl 7-(Diethylamino)coumarin-3-carboxylate is primarily based on its ability to fluoresce. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Hexyl 7-(Diethylamino)coumarin-3-carboxylate can be compared with other similar compounds in the coumarin family:
7-(Diethylamino)coumarin-3-carboxylic acid: Similar structure but lacks the hexyl ester group, resulting in different solubility and fluorescence properties.
7-(Diethylamino)-4-methylcoumarin: Contains a methyl group at the 4-position, affecting its fluorescence and reactivity.
Coumarin-3-carboxylic acid: Lacks the diethylamino group, leading to different chemical and biological properties.
This compound stands out due to its unique combination of the hexyl ester and diethylamino groups, which enhance its solubility, fluorescence, and versatility in various applications .
Biological Activity
Hexyl 7-(Diethylamino)coumarin-3-carboxylate (HDC) is a synthetic compound belonging to the coumarin family, notable for its unique structure and significant biological activities. This article provides an in-depth analysis of its biological properties, including its antimicrobial and anticancer effects, alongside relevant research findings and case studies.
- Molecular Formula : C20H27NO4
- Molecular Weight : 345.44 g/mol
- CAS Number : 851963-03-6
HDC is characterized by a diethylamino group that enhances its solubility and fluorescence, making it suitable for various applications in biochemistry and analytical chemistry.
Antimicrobial Properties
Research indicates that HDC exhibits antimicrobial activity, particularly against certain bacteria. A study highlighted that derivatives of 7-(Diethylamino)coumarin-3-carboxylic acid (DCCA), related to HDC, effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism involved disrupting bacterial cell membranes .
Anticancer Effects
HDC has shown promising results in cancer research. It selectively interferes with lactate transport in tumor cells by inhibiting MCT1 and MCT4 transporters. This action is crucial in the tumor microenvironment, where lactate accumulation can promote cancer cell survival and proliferation. In vitro studies demonstrated that HDC delayed the growth of various cancer cell lines, including cervical (SiHa), colorectal (HCT116), and breast (MCF-7) tumors .
The biological activity of HDC can be attributed to its structural features, which allow it to interact with specific biological targets. Techniques such as fluorescence resonance energy transfer (FRET) are employed to study these interactions, providing insights into cellular dynamics. The binding affinity of HDC to proteins or nucleic acids has been a focal point of research, indicating potential therapeutic roles.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C20H27NO4 | Enhanced solubility and fluorescence due to diethylamino group |
7-Diethylaminocoumarin-3-carboxylic acid | C16H19NO4 | Exhibits lactate transport inhibition in tumors |
Coumarin | C9H6O2 | Basic structure; less fluorescent |
7-Amino-Coumarin | C10H9NO2 | Different reactivity due to amino group |
HDC stands out among coumarins due to its enhanced solubility and fluorescence, making it particularly useful in biochemical applications compared to simpler derivatives.
Case Studies
- Inhibition of Lactate Transport : A study on DCCA revealed an IC50 value of 0.86 µM for lactate uptake inhibition in tumor cells expressing MCT transporters. This study confirmed the potential of HDC as a therapeutic agent in cancer treatment by delaying tumor relapse after chemotherapy .
- Antibrowning Agent : Another investigation highlighted the effectiveness of DCCA as an antibrowning agent in food preservation, demonstrating its ability to inhibit polyphenol oxidase (PPO) activity with an IC50 value of 0.275 mM. This application underscores the versatility of HDC beyond traditional therapeutic uses .
Properties
IUPAC Name |
hexyl 7-(diethylamino)-2-oxochromene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-4-7-8-9-12-24-19(22)17-13-15-10-11-16(21(5-2)6-3)14-18(15)25-20(17)23/h10-11,13-14H,4-9,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEFUKSNTLMNBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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